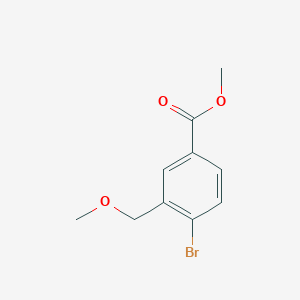

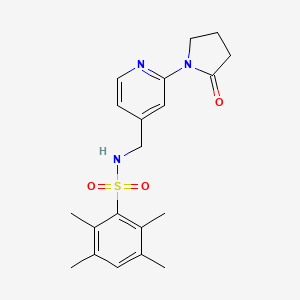

Methyl 4-bromo-3-(methoxymethyl)benzoate

概要

説明

科学的研究の応用

Crystal Structure Analysis

Methyl 4-bromo-3-(methoxymethyl)benzoate has been studied for its crystal structure. Suchetan et al. (2016) compared its structure with similar bromo–hydroxy–benzoic acid derivatives, observing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Antibacterial Properties

Xu et al. (2003) isolated compounds from the marine alga Rhodomela confervoides, including a variant of methyl 4-bromo-3-(methoxymethyl)benzoate, which exhibited moderate antibacterial activity (Xu et al., 2003).

Synthesis and Reactivity

Akbaba et al. (2010) synthesized a natural product containing methyl 4-bromo-3-(methoxymethyl)benzoate and explored its reactivity, contributing to the understanding of methoxymethyl-substituted aryl methyl ethers (Akbaba et al., 2010).

Photodynamic Therapy

Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with methyl 4-bromo-3-(methoxymethyl)benzoate derivatives. These compounds showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Mesomorphic and Fluorescence Properties

Muhammad et al. (2016) synthesized a series of compounds including methyl 4-(4-alkoxystyryl)benzoates, related to methyl 4-bromo-3-(methoxymethyl)benzoate, to study their liquid crystalline and fluorescence properties (Muhammad et al., 2016).

Vibrational Analysis and Chemical Reactivity

Yadav et al. (2022) conducted a detailed vibrational analysis and evaluated the chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into the properties of methyl 4-bromo-3-(methoxymethyl)benzoate (Yadav et al., 2022).

Photochemical Reactions

Cantrell (1973) explored the photochemical reactions of methyl benzoate, closely related to methyl 4-bromo-3-(methoxymethyl)benzoate, demonstrating processes like hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).

作用機序

Mode of Action

The mode of action of Methyl 4-bromo-3-(methoxymethyl)benzoate involves several chemical reactions. It is suggested that it may undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

特性

IUPAC Name |

methyl 4-bromo-3-(methoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-6-8-5-7(10(12)14-2)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRTYWDBBOLUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)

![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate](/img/structure/B2465008.png)